Barium magnesium aluminate
Description
Significance in Advanced Inorganic Material Science
Barium Magnesium Aluminate, particularly when doped with divalent europium (Eu²⁺), is a cornerstone material in the development of luminescent devices. Its chemical formula is typically represented as BaMgAl₁₀O₁₇. The compound's crystal structure is characterized by a layered arrangement of barium ions situated between spinel-type blocks of magnesium aluminate (MgAl₁₀O₁₆). This structure provides an ideal host lattice for activator ions like Eu²⁺, enabling efficient luminescence.
The primary significance of BAM lies in its function as a highly effective blue-emitting phosphor. When excited by ultraviolet (UV) or vacuum ultraviolet (VUV) radiation, BAM:Eu²⁺ exhibits a strong, broad emission band in the blue region of the visible spectrum, typically peaking around 450 nm. aip.org This property has made it an essential component in trichromatic fluorescent lamps and plasma display panels (PDPs), where it contributes to the generation of white light when combined with red and green phosphors. google.com The material's high quantum efficiency, excellent chemical stability, and good chromaticity further underscore its importance in these applications. researchgate.net
Historical Trajectories and Milestones in this compound Research
The history of BAM is closely tied to the advancement of lighting technology. While the foundational elements of barium were identified in the late 18th and early 19th centuries, the development of BAM as a practical phosphor occurred much later. americanelements.comebsco.comwikipedia.org The need for efficient and stable blue phosphors for fluorescent lighting spurred research into aluminate host materials.
A significant milestone in the widespread use of BAM was its incorporation into triband fluorescent lamps. U.S. Patent 4,075,532, for instance, discloses the use of europium-activated this compound in combination with other phosphors to create cool white light. googleapis.com Further patents, such as U.S. Patent 4,216,408, provided a basic disclosure of this compound phosphors, laying the groundwork for their commercial application. google.com The advent of plasma display panels provided another major application area, where the stability and luminescence of BAM under VUV excitation were critical. researchgate.net
Early research primarily focused on the solid-state reaction method for synthesis, which involves high-temperature calcination of precursor materials. While effective, this method often resulted in large and non-uniform particles. psu.edu This led to the exploration of alternative synthesis routes throughout the years to improve the phosphor's characteristics.
Contemporary Research Paradigms and Emerging Challenges in this compound Studies
Current research on this compound is largely driven by the need to enhance its performance and overcome inherent limitations for next-generation lighting and display technologies, such as high-resolution displays and solid-state lighting.
A major paradigm in contemporary research is the synthesis of BAM at the nanoscale. researchgate.net Techniques like sol-gel auto-combustion, solution combustion, and flux-assisted methods are being employed to produce nanophosphors with controlled particle size, morphology, and improved crystallinity. researchgate.netpsu.eduresearchgate.net Nanoscale BAM particles are expected to offer higher packing density and improved luminescence efficiency. researchgate.net For example, the solution combustion method can yield faceted nanoparticles with an average size of around 40 nm. aip.orgresearchgate.net
Despite its successes, several challenges persist in BAM research. A primary issue is its thermal and radiation-induced degradation. researchgate.net Prolonged exposure to high temperatures and UV/VUV radiation can lead to a decrease in brightness and a shift in the emission color, often towards green. google.comgoogle.com This degradation is largely attributed to the oxidation of the activator ion from Eu²⁺ to Eu³⁺. researchgate.net Researchers are actively investigating ways to improve the thermal stability of BAM, including co-doping with other elements like hafnium (Hf) and zirconium (Zr) and applying surface coatings of metal oxide nanoparticles to protect the phosphor grains. researchgate.net Another challenge lies in precisely controlling the site occupancy of the Eu²⁺ ions within the BAM crystal lattice, as different sites can lead to variations in emission wavelengths and stability. researchgate.netaps.org
Research Findings on this compound
Detailed research has elucidated the properties and synthesis of this compound, providing a foundation for its application and further development.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Typical Precursors | Processing Temperature | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Solid-State Reaction | BaCO₃, MgO, Al₂O₃, Eu₂O₃ | 1300–1625°C | High crystallinity and purity | High temperature required, large and non-uniform particles |
| Solution Combustion | Metal nitrates, Urea (B33335) | 550°C (synthesis), higher for annealing | Low temperature, rapid synthesis, small particle size | Potential for impurities from fuel, formation of secondary phases |
| Sol-Gel | Metal nitrates, Ethanol | ~1020°C | Better homogeneity, lower synthesis temperature than solid-state | More complex process, potential for residual organics |
| Flux-Assisted Liquid Phase Precursor | Metal precursors, Boric acid (flux) | ~1450°C | Controlled morphology (rod to hexagonal), enhanced crystallinity | Requires removal of flux material |
Table 2: Key Properties of Europium-Doped this compound (BAM:Eu²⁺)
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | BaMgAl₁₀O₁₇:Eu²⁺ | |
| Crystal Structure | Hexagonal, β-alumina type | researchgate.net |
| Density | ~5.1 g/cm³ | |
| Excitation Peak | ~395 nm | |
| Emission Peak | ~450 nm (blue) | aip.org |
| Luminescent Transition | 4f⁶5d → 4f⁷ of Eu²⁺ | aip.org |
| Activator Ion Site Occupancy | Primarily Beevers-Ross, anti-Beevers-Ross, and mid-oxygen sites | aps.org |
Structure
2D Structure
Properties
CAS No. |
63774-55-0 |
|---|---|
Molecular Formula |
Al2Ba2Mg2O7 |
Molecular Weight |
489.2 g/mol |
IUPAC Name |
dialuminum;dimagnesium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Ba.2Mg.7O/q2*+3;4*+2;7*-2 |
InChI Key |
DXNVUKXMTZHOTP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Ba+2].[Ba+2] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparation Techniques for Barium Magnesium Aluminate
High-Temperature Solid-State Reaction Routes
The solid-state reaction method is a conventional and widely utilized technique for the synthesis of BAM and other ceramic materials. researchgate.netresearchgate.net This approach involves the direct reaction of solid precursors at elevated temperatures to form the desired compound. researchgate.netgoogle.com
Conventional Firing Techniques
Conventional firing is the cornerstone of the solid-state synthesis of Barium Magnesium Aluminate. researchgate.net This process typically involves intimately mixing stoichiometric amounts of precursor materials, such as oxides and carbonates, followed by heating at high temperatures for an extended period. researchgate.net
The common precursors for BAM synthesis via this route include Barium Carbonate (BaCO₃), Magnesium Oxide (MgO), and Aluminum Oxide (Al₂O₃). For doped variants, a compound of the dopant, like Europium Oxide (Eu₂O₃), is also included in the initial mixture. The mixture is often subjected to wet milling to ensure homogeneity. The firing process is carried out in a controlled atmosphere, often a reducing one (e.g., a mixture of hydrogen and nitrogen), particularly when doping with Eu²⁺ to maintain its divalent state, which is crucial for the desired blue emission. researchgate.net
The general chemical reaction can be represented as: BaCO₃ + MgO + 5Al₂O₃ → BaMgAl₁₀O₁₇ + CO₂
Mechanistic Considerations of Solid-State Reactions
The formation of this compound via solid-state reaction is governed by the principles of diffusion of ions through the crystal lattices of the reactants. nih.gov The reaction proceeds at the contact points between the precursor particles. For the reaction between MgO and Al₂O₃ to form spinel (MgAl₂O₄), a key structural component of BAM, the Wagner mechanism is often cited. nih.govsci-hub.se This mechanism involves the counter-diffusion of Mg²⁺ and Al³⁺ ions across the product layer. nih.gov Achieving a uniform distribution and intimate contact between the precursor particles is therefore critical to facilitate smooth diffusion and a complete reaction. nih.gov
The reaction kinetics are heavily dependent on factors such as particle size, surface area, and the presence of defects in the crystal structure of the reactants. nih.gov Mechanical activation through processes like ball milling can reduce particle size, increase surface area, and introduce defects, thereby enhancing the reactivity of the precursors and lowering the required reaction temperature. nih.govijset.in
Optimization of Reaction Parameters
The properties of the final this compound product are highly sensitive to the reaction parameters. Key parameters that are optimized include:
Temperature: The synthesis of BAM via solid-state reaction requires high temperatures, typically in the range of 1300°C to 1600°C. researchgate.net The temperature profile, including the heating rate and dwell time, influences the crystallinity, phase purity, and particle size of the resulting phosphor.
Time: The duration of the high-temperature firing affects the completeness of the reaction. Insufficient reaction time can lead to the presence of unreacted precursors or intermediate phases.
Atmosphere: As mentioned, a reducing atmosphere (e.g., H₂/N₂ or N₂/H₂) is crucial when preparing Eu²⁺-doped BAM to prevent the oxidation of europium to Eu³⁺, which would diminish the desired blue luminescence. researchgate.net
| Parameter | Condition | Effect on Product |
| Sintering Temperature | 1300°C - 1600°C | Higher temperatures generally lead to better crystallinity and larger particle sizes. Can also lead to decomposition if too high. researchgate.net |
| Sintering Time | 1 - 4 hours | Longer times can promote more complete reaction and grain growth. |
| Atmosphere | Reducing (e.g., H₂/N₂) | Essential for stabilizing Eu²⁺ in doped BAM, which is responsible for the blue emission. |
| Precursor Particle Size | Sub-micron to a few microns | Smaller particle sizes increase the reaction rate due to a larger surface area for contact and diffusion. nih.gov |
Solution-Based Chemical Synthesis Approaches
Solution-based methods offer several advantages over solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and improved homogeneity of the final product. aip.org
Sol-Gel Auto-Combustion Synthesis
The sol-gel auto-combustion method is a popular solution-based technique for synthesizing a variety of oxide materials, including this compound. sumdu.edu.uasumdu.edu.ua This process combines the principles of the sol-gel process with the exothermic nature of a combustion reaction. researchgate.netaip.org
The synthesis involves dissolving metal nitrates, which act as oxidizers, and a fuel, such as urea (B33335), in a solvent, typically distilled water. sumdu.edu.ua The solution is then heated to evaporate the solvent, leading to the formation of a viscous gel. sumdu.edu.ua Upon further heating, this gel undergoes a self-sustaining combustion reaction, characterized by the evolution of a large amount of heat and gases, which results in a voluminous, foamy powder. researchgate.net This powder is often subsequently calcined at a lower temperature than required for solid-state reactions to obtain the final crystalline phase. sumdu.edu.ua
This method is known for producing nanocrystalline powders with a large surface area. sumdu.edu.uaresearch-nexus.net
The choice of precursors and their stoichiometric ratio is critical in the sol-gel auto-combustion synthesis of this compound.
Precursors: Metal nitrates such as Barium Nitrate (B79036) (Ba(NO₃)₂), Magnesium Nitrate (Mg(NO₃)₂), and Aluminum Nitrate (Al(NO₃)₃) are commonly used as the metal sources and oxidizers. sumdu.edu.ua Urea (CO(NH₂)₂) is a frequently employed fuel due to its ability to form complexes with the metal ions, ensuring homogeneity at the molecular level, and its high heat of combustion. researchgate.net
Stoichiometry: The stoichiometry of the precursors must be carefully controlled to obtain the desired final phase. The fuel-to-oxidizer ratio is a particularly important parameter that influences the combustion process, including the flame temperature and the characteristics of the resulting powder. researchgate.net An improper ratio can lead to the formation of secondary phases or incomplete reaction. For instance, in the synthesis of Eu²⁺-doped BAM, a study reported the formation of the desired BaMgAl₁₀O₁₇ phase along with an additional BaAl₂O₄ phase when using a solution combustion method. aip.orgresearchgate.netiaea.org
The chemical equation for the combustion reaction can be complex, but a simplified representation for the formation of BAM using urea is: Ba(NO₃)₂ + Mg(NO₃)₂ + 10Al(NO₃)₃ + xCO(NH₂)₂ → BaMgAl₁₀O₁₇ + gases (N₂, CO₂, H₂O)
The precise control over the stoichiometry of the metal precursors is essential to ensure the formation of the single-phase this compound.
| Precursor | Role | Common Compound |
| Barium Source | Oxidizer/Metal Source | Barium Nitrate (Ba(NO₃)₂) |
| Magnesium Source | Oxidizer/Metal Source | Magnesium Nitrate (Mg(NO₃)₂) |
| Aluminum Source | Oxidizer/Metal Source | Aluminum Nitrate (Al(NO₃)₃) |
| Fuel | Reducing Agent/Complexing Agent | Urea (CO(NH₂)₂) |
Role of Organic Fuels and Complexing Agents
Organic additives play a crucial dual role in the sol-gel synthesis of this compound, acting as both complexing agents and fuels for subsequent combustion.
Complexing Agents: Agents like citric acid and ethylenediaminetetraacetic acid (EDTA) are used to chelate the metal cations (Ba²⁺, Mg²⁺, Al³⁺) in the precursor solution. This chelation process forms stable, soluble metal-organic complexes, which prevents the selective precipitation of individual metal hydroxides and ensures a homogeneous distribution of cations at the molecular level within the gel. This atomic-level mixing is fundamental to forming the desired pure BAM phase at lower temperatures.
Organic Fuels: Compounds like urea, glycine, and citric acid also serve as fuels. researchgate.netnii.ac.jpdntb.gov.ua Once the gel is formed and heated, these organic components undergo a highly exothermic auto-combustion reaction. nii.ac.jpdntb.gov.ua This process rapidly generates a high temperature, which provides the energy needed for the decomposition of nitrates and the initial formation of the aluminate structure, while also burning off organic residues. researchgate.net The choice of fuel influences the combustion process's intensity and the resulting powder's characteristics. For instance, in the synthesis of alumina (B75360) nanoparticles, a related process, using urea as a complexing agent resulted in smaller particle sizes (10–15 nm) and a higher specific surface area (84.2 m²/g) compared to using citric acid, which yielded larger particles (200 nm) with a smaller surface area (39.92 m²/g). researchgate.netepa.gov
The following table summarizes the functions of common organic additives in the sol-gel synthesis of aluminates.
| Additive | Primary Function(s) | Impact on Synthesis and Product |
| Urea | Complexing Agent, Fuel | Promotes fine nanoparticles, high surface area, and can lower phase transformation temperature. researchgate.netepa.gov |
| Citric Acid | Complexing Agent, Fuel | Forms stable metal complexes, ensuring homogeneity; may result in larger particle sizes compared to urea. researchgate.netdntb.gov.uascispace.com |
| Ethylene Glycol | Chelating Material | Used in conjunction with citric acid to facilitate the formation of the desired BAM phase. scispace.com |
| EDTA | Complexing Agent | Forms strong chelates with metal ions, preventing premature precipitation and ensuring homogeneity. researchgate.net |
Post-Synthesis Calcination and Annealing Treatments
Following the initial synthesis (e.g., sol-gel combustion), the resulting powder is often amorphous or contains intermediate phases. Therefore, post-synthesis heat treatments are essential to achieve the desired, well-crystallized this compound phase with optimal properties.
Calcination: This is a high-temperature heating process performed to complete the crystallization of the BAM structure, remove any residual organic materials and nitrates, and improve the structural order. For BAM phosphors doped with Europium (Eu²⁺), the calcination temperature significantly impacts the luminescent intensity. Studies show that luminescent intensity generally increases with the calcination temperature up to an optimal point, beyond which it may decrease. For instance, BAM prepared by solution combustion showed decreasing photoluminescent intensity when the annealing temperature was raised above 600 °C. researchgate.net Another study noted the decrease occurred above 800 °C. sigmaaldrich.cn
Annealing Atmosphere: The atmosphere during annealing is critical, especially for Eu-doped BAM phosphors. To ensure the europium ions are in the desired divalent state (Eu²⁺), which is responsible for the characteristic blue emission, annealing must be conducted in a reducing atmosphere (e.g., a mixture of H₂ and N₂). researchgate.net Annealing in an oxidizing atmosphere (air) leads to the oxidation of Eu²⁺ to Eu³⁺, which quenches the blue luminescence. researchgate.netsigmaaldrich.cn However, this oxidation can often be reversed by subsequent annealing in a reducing atmosphere, indicating that the host lattice is not irreversibly damaged. researchgate.net
The table below outlines the effects of different heat treatment parameters on this compound.
| Parameter | Condition | Effect on BaMgAl₁₀O₁₇ |
| Calcination Temperature | 900 °C | Formation of crystalline BAM phase after sol-gel auto-combustion. researchgate.net |
| Calcination Temperature | 1250 °C | Development of full crystallinity in particles from spray pyrolysis. researchgate.net |
| Calcination Temperature | 1600 °C for 4h | Used in traditional solid-state methods to form single-phase BAM. researchgate.net |
| Annealing Temperature | 200 °C to 600 °C | Insignificant decrease in luminescent intensity. researchgate.net |
| Annealing Temperature | > 600 °C | Rapid decrease in maximum emission intensity. researchgate.net |
| Annealing Atmosphere | Reducing (H₂/N₂) | Stabilizes Eu²⁺ for optimal blue emission; can recover oxidized Eu³⁺ back to Eu²⁺. researchgate.netresearchgate.net |
| Annealing Atmosphere | Oxidizing (Air) | Promotes oxidation of Eu²⁺ to Eu³⁺, leading to degradation of blue luminescence. researchgate.netsigmaaldrich.cn |
Solution Combustion Synthesis
Solution Combustion Synthesis (SCS) is a rapid and energy-efficient technique that utilizes a self-sustaining, exothermic redox reaction in an aqueous or other solution of metal salts (oxidizers) and a fuel (reductant). acs.orgnih.gov For this compound, metal nitrates typically act as the oxidizers, while organic compounds like urea, glycine, or carbohydrazide (B1668358) serve as the fuel.
The process begins by dissolving the precursors and fuel in water to form a homogeneous solution. This solution is then heated, typically in a furnace preheated to several hundred degrees Celsius (e.g., 500-590 °C). researchgate.netearth-science.net The heating evaporates the water, increasing the concentration of reactants and leading to the formation of a viscous gel. Upon reaching the ignition temperature, the gel undergoes a rapid, smoldering combustion that propagates through the material, producing voluminous, fine, and often crystalline powders in a matter of minutes. The large volume of gases evolved during the reaction helps to dissipate heat and limit particle agglomeration, resulting in high-purity, nanocrystalline powders. acs.org
The fuel-to-oxidizer (f/o) ratio is a critical parameter that influences the reaction's exothermicity and the final product's phase and morphology. acs.org
| Fuel Type | Fuel/Oxidizer Ratio | Synthesis Temperature | Resulting Particle/Product Characteristics |
| Urea | Not Specified | 590 °C for 5 min | Nanopowder with an average particle size of ~50 nm. earth-science.net |
| Urea | Fuel-rich (f/o = 2.36, 3.00) | 500 °C | Produced the highest photoluminescence intensity; product is porous foam. |
| Urea | Fuel-lean | 500 °C | Resulted in an unsuitable, non-luminescent phase. |
| Carbohydrazide | Fuel-lean (f/o = 0.78) | 500 °C | Produced an unsuitable, non-luminescent phase. |
Hydrothermal and Solvothermal Synthesis Methods
Hydrothermal and solvothermal synthesis are methods involving chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. sigmaaldrich.cn These techniques allow for the crystallization of materials that are insoluble under ambient conditions. The pressure is typically generated by the autogenous pressure of the heated solvent.
For this compound, a hydrothermal approach can be used to achieve well-crystallized particles with regular morphologies at lower calcination temperatures than solid-state methods. In one reported synthesis, a sealed hydrothermal container was utilized where urea underwent homogeneous hydrolysis. This process, followed by calcination at 1200 °C, yielded well-crystallized, granular BAM particles with an average size of approximately 0.1 µm. researchgate.net
The key parameters in these methods are the reaction temperature, pressure, duration, solvent type, and the use of mineralizers or additives that can influence the solubility of precursors and the morphology of the final product. Solvothermal synthesis, by using organic solvents instead of water, offers a pathway to products with different characteristics due to variations in solvent properties like polarity, viscosity, and coordinating ability. sigmaaldrich.cn
Co-precipitation Techniques
Co-precipitation is a widely used method for synthesizing multi-component oxide precursors. It involves the simultaneous precipitation of multiple cations from a solution by adding a precipitating agent. The key advantage is the creation of a highly homogeneous mixture of the components, which can significantly lower the temperature required for subsequent calcination to form the final compound. researchgate.net
In the synthesis of this compound, an aqueous solution containing the stoichiometric ratio of barium, magnesium, and aluminum nitrates is prepared. A precipitating agent is then added to cause the simultaneous precipitation of the metal ions as hydroxides, carbonates, or oxalates. researchgate.net
Control of pH is a critical parameter in this process. The pH must be carefully maintained in a range where all desired cations precipitate completely and simultaneously, avoiding the formation of undesired phases. Common precipitating agents include ammonium (B1175870) bicarbonate (NH₄HCO₃) and a mixture of oxalic acid and ammonia (B1221849). One study using NH₄HCO₃ as the precipitant successfully produced pure-phase BAM after calcination at 1200 °C, a temperature 400 °C lower than that required for the conventional solid-state method. The resulting particles were regular in shape, non-agglomerated, and had sizes in the range of 190–295 nm. Another study using oxalic acid and ammonia as precipitants achieved completely crystallized phosphors at 1300 °C.
Advanced Aerosol and Vapor Phase Synthesis
Aerosol and vapor phase synthesis methods involve the generation of particles from a dispersed medium (aerosol) or from the gas phase. These techniques offer excellent control over particle size, morphology, and purity.
Spray Pyrolysis
Spray pyrolysis is a versatile process for producing a wide range of powdered materials, including multi-component oxides like this compound. The technique involves three main steps:
Atomization: A precursor solution, typically containing dissolved metal salts (e.g., nitrates of barium, magnesium, and aluminum), is atomized into a fine aerosol of droplets. researchgate.net
Pyrolysis: These droplets are carried by a gas into a high-temperature reactor zone. As a droplet passes through the hot zone, the solvent evaporates, and the precursor salts decompose (pyrolysis), leading to the formation of a solid particle.
Collection: The resulting solid particles are then collected from the gas stream.
This method is advantageous for producing spherical particles with a controlled size distribution, which is beneficial for applications like phosphors for displays. researchgate.net The properties of the final particles are heavily influenced by process parameters such as the type of precursor, solution concentration, pyrolysis temperature, and residence time in the reactor.
Research on BAM synthesis via spray pyrolysis has shown that precursor selection is critical. A study comparing 24 different combinations of barium, magnesium, and aluminum precursors found that using all-nitrate precursors resulted in high brightness. researchgate.net The use of fluxes, such as BaF₂ or NH₄F, in the precursor solution can aid in crystallization at lower temperatures and influence the morphology, leading to fine, plate-like particles. researchgate.netresearchgate.net Post-treatment (annealing) of the as-prepared particles is usually necessary to achieve full crystallinity and optimal luminescent properties.
| Precursor System | Pyrolysis Temp. | Post-Treatment Temp. | Key Findings and Particle Characteristics |
| 24 combinations of Ba, Mg, Al precursors (nitrates, acetates, etc.) | 900 °C | 1200-1350 °C | Optimum brightness achieved with nitrate precursors post-treated at 1350 °C. Pure BAM phase obtained at ≥1200 °C. researchgate.net |
| Aqueous solution with EDTA, citric acid, and NH₄F flux | Not specified | 1100-1300 °C | Produced fine (1.1-2.4 µm), plate-like phosphor particles. researchgate.net |
| Colloidal solution (Al-isopropoxide) vs. Aqueous solution (Al-nitrate) | Not specified | 1200 °C | Morphology control achieved; colloidal solution led to higher thermal stability. researchgate.net |
| Aqueous solution with BaF₂ as flux and partial Ba source | Not specified | Not specified | Increased photoluminescence intensity compared to no flux. Fine, plate-like morphology. researchgate.net |
Flame Spray Pyrolysis
Flame Spray Pyrolysis (FSP) is a versatile and scalable method for the rapid, single-step synthesis of fine particles, including this compound (BAM). researchgate.netnih.gov This technique involves the atomization of a precursor solution into a fine spray, which is then introduced into a high-temperature flame. The solvent rapidly evaporates, and the precursors undergo decomposition and chemical reaction to form the desired oxide nanoparticles. researchgate.netnih.gov
The FSP process offers significant flexibility in the choice of precursors and solvents, enabling precise control over particle size and composition. researchgate.net For the synthesis of BAM, metal-organic precursors are often favored as they can lead to the formation of nano-sized particles. researchgate.net A direct flame spray pyrolysis route has been successfully employed to prepare submicron BaMgAl10O17:Eu2+ (BAM:Eu) phosphor particles. researchgate.netscilit.com
In a related technique known as Aerosol Flame Deposition (AFD), spherical and nano-sized BAM particles have been synthesized. nih.gov The process involves atomizing a precursor solution and then subjecting it to heat treatment at high temperatures (e.g., 1250°C) in a reducing atmosphere. nih.gov The choice of atomization method within the process has a direct impact on the resulting particle size. For instance, electro-spray gas-assisted atomization tends to produce the finest particles, whereas a gas-blast atomizer can yield particles in the 200-400 nm range, which is suitable for certain phosphor applications. nih.gov The rapid quenching inherent in flame synthesis methods can also lead to the formation of metastable phases of materials. researchgate.net
Table 1: FSP/AFD Synthesis Parameters for this compound
| Parameter | Condition/Value | Effect/Observation | Reference |
|---|---|---|---|
| Synthesis Method | Aerosol Flame Deposition (AFD) | Produces spherical and nano-sized BAM particles. | nih.gov |
| Post-Synthesis Treatment | Heat treatment at 1250°C for 4 hours | Required for crystallization and activation of phosphor properties. | nih.gov |
| Atmosphere | Reducing atmosphere | Necessary for the formation of the Eu2+ activator ion in phosphors. | nih.gov |
| Atomization Technique | Electro-spray gas-assisted | Produces the finest particles. | nih.gov |
| Atomization Technique | Gas-blast atomizer | Produces particles in the 200-400 nm range. | nih.gov |
Nanostructuring and Morphological Control in this compound Synthesis
Nanocrystalline this compound can be synthesized through various chemical routes that offer superior control over particle size and purity compared to traditional solid-state reactions. The sol-gel auto-combustion method is one such technique used to prepare nanocrystalline magnesium/barium aluminates. sumdu.edu.uasumdu.edu.ua This process involves dissolving metal nitrates (aluminum, magnesium, and barium) in water, followed by the addition of a fuel like urea. sumdu.edu.ua The solution is heated to form a gel, which then undergoes auto-combustion. Subsequent calcination at temperatures around 900°C yields the final nanocrystalline powder. This method results in materials with high purity and a large surface area. sumdu.edu.uasumdu.edu.ua
Another effective technique is the solution combustion method, which can produce nanocrystalline BAM at relatively low temperatures (~550-600°C). aip.orgresearchgate.net This approach also utilizes metal nitrates and a fuel, leading to a foamy-like or faceted particle structure upon combustion. aip.orgresearchgate.net X-ray diffraction analysis of powders prepared by these methods confirms the formation of the hexagonal crystal structure characteristic of BAM. aip.orgaip.org The resulting materials are described as nanophosphors, with one study reporting an average particle size of 40 nm. researchgate.net
Table 2: Comparison of Nanocrystalline BAM Synthesis Methods
| Synthesis Method | Precursors | Key Process Steps | Typical Particle Size | Reference |
|---|---|---|---|---|
| Sol-Gel Auto-Combustion | Aluminum nitrate, Magnesium nitrate, Barium nitrate, Urea | Gel formation followed by auto-combustion and calcination (~900°C). | Nanocrystalline | sumdu.edu.uasumdu.edu.ua |
| Solution Combustion | Metal nitrates, Urea | Combustion at ~550-600°C followed by sintering. | ~40 nm | aip.orgresearchgate.net |
| Auto-Combustion | Barium nitrate, Magnesium nitrate, Aluminum nitrate, Europium nitrate, Urea | Auto-combustion followed by sintering in a reducing atmosphere. | Nanophosphor | aip.orgaip.org |
The morphology of this compound particles is a critical parameter that can be tailored by controlling the synthesis conditions. Different methods yield distinct particle shapes. For example, the solution combustion method can produce faceted particles or a "foamy-like" structure where crystal faces grow in various directions. aip.orgresearchgate.net Another study using an auto-combustion method reported a uniform distribution of rectangular-type morphology for the as-prepared nanophosphor. aip.org
The use of fluxes and templates provides another avenue for morphological control. A flux-assisted liquid phase precursor (LPP) method has been shown to be highly effective in controlling particle shape. psu.edu In this method, using cellulose (B213188) fibers as a template and boric acid as a flux, BAM particles with a rod-type morphology (60-100 nm in diameter and 500-700 nm in length) were produced when fired at 1450°C without the flux. psu.edu The rod shape is attributed to the oriented aggregation of particles along the cellulose fibers. psu.edu As the firing temperature increases, the cellulose evaporates, and the particles can grow freely, transforming into the thermodynamically stable hexagonal platelet shape characteristic of the BAM crystal structure. psu.edu
Table 3: Morphological Control in BAM Synthesis
| Synthesis Method | Key Parameters/Additives | Resulting Morphology | Reference |
|---|---|---|---|
| Solution Combustion | - | Faceted particles, foamy-like structure, sharp stone-like | aip.orgresearchgate.net |
| Auto-Combustion | - | Rectangular-type | aip.org |
| Liquid Phase Precursor (LPP) | Cellulose template, no flux, 1450°C firing | Rod-like (60-100 nm diameter, 500-700 nm length) | psu.edu |
| Liquid Phase Precursor (LPP) | Boric acid flux, high temperature | Hexagonal platelets | psu.edu |
The synthesis of submicronic this compound particles is crucial for applications requiring high resolution and packing density, such as in advanced display panels. A patented method describes the preparation of a liquid-phase suspension of substantially monocrystalline BAM particles with an average size between 80 and 400 nm. wipo.int The process involves forming a liquid mixture of the constituent element compounds, drying the mixture via atomization (spray-drying), calcining the product in a reducing atmosphere, and finally, wet-grinding the material to achieve the desired submicronic particle size. wipo.int
Furthermore, nanorod structures of BAM have been successfully prepared using a solution combustion approach followed by annealing in a reducing atmosphere. researchgate.net By varying the annealing temperature, it was possible to control the diameter of the BaMgAl10O17:Eu2+ nanorods, achieving sizes ranging from 62 nm up to 450 nm. researchgate.net While the formation of BAM nanotubes is not explicitly detailed in the reviewed literature, the successful synthesis of nanorods suggests that with appropriate templates or growth condition modifications, the formation of one-dimensional hollow structures could be achievable. The strategies for producing submicronic particles and nanorods highlight the advanced control over particle size and dimensionality that can be exerted through wet-chemical and aerosol-based synthesis routes.
Crystallographic and Structural Characterization of Barium Magnesium Aluminate
Crystal Structure Determination and Refinement
The crystal structure of Barium Magnesium Aluminate (BAM) is primarily determined and refined using X-ray diffraction (XRD) analysis. These studies confirm that BAM possesses a complex hexagonal structure.
Investigation of β-Alumina Type Structures (e.g., P63/mmc Space Group)
This compound's structure is derived from β-alumina (NaAl₁₁O₁₇). usf.edu It belongs to the hexagonal crystal system with the space group P63/mmc (No. 194). usf.eduresearchgate.net This structure is characterized by a layered arrangement along the c-axis. The framework is composed of closely packed spinel blocks that are separated by mirror planes. usf.edu This structural arrangement is a defining feature of the β-alumina family of materials.
Analysis of Spinel Block Arrangements
The BAM structure consists of spinel-type blocks (MgAl₁₀O₁₆) that are interleaved with layers containing barium and oxygen ions ([BaO]¹⁻). usf.edugoogle.com Within the spinel blocks, aluminum ions are distributed over both octahedral and tetrahedral coordination sites. usf.edu This arrangement of alternating spinel blocks and conduction planes is crucial for the material's properties. The large barium cations are located in the loosely packed mirror planes, also known as conduction planes. google.com
Structural Distortions and Phase Transformations
Under specific conditions, this compound can undergo structural distortions and phase transformations. For instance, during an alkaline fusion process used for recycling, the P63/mmc unit cell can break at the mirror plane and transform into a BaAl₂O₄ phase, which has a P6322 (No. 182) space group. usf.edu Further heating can lead to the decomposition of the material. usf.edu In related systems like barium-magnesium-aluminosilicates, the presence of magnesium is noted to form secondary phases which can affect the thermal integrity of the primary celsian phase. researchgate.net The stability of the crystal structure is critical, as degradation processes can lead to shifts in performance, particularly in phosphor applications. google.com
Lattice Parameter and Unit Cell Volume Investigations
Investigations into the lattice parameters and unit cell volume of this compound are typically conducted using X-ray diffraction. The synthesis method and any ionic substitutions can influence these parameters. For a pure phase BaMgAl₁₀O₁₇, representative hexagonal unit cell parameters have been reported as a = 5.62 Å and c = 22.64 Å. researchgate.net
Studies on related aluminate spinels with the general formula XAl₂O₄ (where X can be Mg or Ba) show that as the substituting cation (X) changes, the lattice parameter and cell volume are affected. sumdu.edu.uasumdu.edu.ua Specifically, the introduction of the larger Barium ion in place of Magnesium leads to an increase in both the lattice parameter and the unit cell volume. sumdu.edu.uasumdu.edu.ua
Table 1: Lattice Parameters of this compound and Related Compounds
| Compound/System | Synthesis/Condition | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) | Source(s) |
|---|---|---|---|---|---|
| BaMgAl₁₀O₁₇ | Solution Combustion | 5.62 | 22.64 | 619.26 | researchgate.net |
| MgAl₂O₄ | Sol-Gel Auto-Combustion | 8.082 | 8.082 | 527.9 | sumdu.edu.ua |
| BaAl₂O₄ | Sol-Gel Auto-Combustion | 8.784 | 8.784 | 677.8 | sumdu.edu.ua |
| BaFeₓAl₁₂₋ₓO₁₉ (x=5) | Not Specified | 5.7372 | 22.719 | 647.48 | acs.org |
Crystallite Size Evolution and Control
The evolution and control of crystallite size in this compound are heavily dependent on the synthesis methodology. Various techniques are employed to produce nanocrystalline powders with specific sizes, which is crucial for optimizing the material's performance in applications like phosphors. researchgate.net
The sol-gel auto-combustion method is one technique that yields nanocrystalline this compound powders with a high degree of purity and a large surface area. sumdu.edu.uasumdu.edu.ua Another approach is the solution combustion method, which can produce faceted particles with average sizes around 40 nm. researchgate.net Research has shown that different synthesis routes result in different particle sizes; for instance, an auto-combustion method yielded nanoparticles of ~55 nm, while a sol-gel process produced smaller particles of ~22 nm. researchgate.net The use of fluxes, such as a BaF₂+Li₂CO₃ system, during synthesis can also help to control the morphology and grain size of the resulting phosphor particles. researchgate.net Furthermore, annealing temperature post-synthesis plays a critical role in the growth and final size of the crystallites. researchgate.net
Table 2: Crystallite Size of this compound via Different Synthesis Methods
| Synthesis Method | Post-Treatment | Average Crystallite/Particle Size | Source(s) |
|---|---|---|---|
| Solution Combustion | None specified | ~40 nm | researchgate.net |
| Auto-Combustion | Not specified | ~55 nm | researchgate.net |
| Sol-Gel | Not specified | ~22 nm | researchgate.net |
Cation Distribution and Site Occupancy Analysis
The distribution of cations and their occupancy of specific crystallographic sites within the this compound lattice are fundamental to its properties, especially when doped with activator ions like Europium (Eu²⁺) for luminescence. Mössbauer spectroscopy is a powerful technique for these investigations. aps.orgresearchgate.net
It is commonly assumed that dopant Eu²⁺ ions substitute for the Ba²⁺ ions in the mirror plane of the β-alumina structure. aps.orgresearchgate.net However, detailed analysis reveals a more complex situation. The Eu²⁺ ions can occupy multiple distinct sites within the lattice. aps.org These have been identified as the Beevers-Ross (BR) site, the anti-Beevers-Ross (aBR) site, and a mid-oxygen (mO) site, all located in the conduction plane. aps.orgresearchgate.net This multi-site occupancy can lead to a pentamodal or even higher distribution, which also includes trivalent Eu³⁺ sites and mixed-valence sites. aps.orgresearchgate.net The specific synthesis conditions and thermal treatments can influence the distribution of these ions and their oxidation states, which in turn affects the material's functional properties. aps.org
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | BaMgAl₁₀O₁₇ |
| Beta-Alumina | β-Al₂O₃ |
| Sodium Aluminate | NaAl₁₁O₁₇ |
| Barium Aluminate | BaAl₂O₄ |
| Magnesium Aluminate | MgAl₂O₄ |
| Barium Carbonate | BaCO₃ |
| Lithium Carbonate | Li₂CO₃ |
| Barium Fluoride | BaF₂ |
| Europium(II) Oxide | EuO |
Investigation of Cation Placement within the this compound Lattice
The crystal structure of this compound is analogous to that of β-alumina. aip.orgresearchgate.net This structure is characterized by spinel-like blocks that are separated by conduction layers. google.comuu.nlacs.org Within this framework, the placement of the various cations (Ba²⁺, Mg²⁺, and Al³⁺) is crucial.
The larger barium ions (Ba²⁺) are located in the conduction layers, specifically occupying what are known as Beevers-Ross sites. researchgate.netaps.org The magnesium (Mg²⁺) and aluminum (Al³⁺) ions reside within the spinel blocks. google.com The spinel structure itself consists of a close-packed arrangement of oxygen ions with cations in tetrahedral and octahedral interstices. minsocam.org In the case of BAM, one of the aluminum sites within the spinel block is occupied by a magnesium ion. researchgate.net
It is important to note that the exact distribution of cations can be influenced by synthesis conditions and the presence of dopants. For instance, when doped with europium (Eu²⁺), it is generally assumed that the Eu²⁺ ions substitute for the Ba²⁺ ions in the conduction layer. researchgate.netaps.org
Identification of Specific Crystallographic Sites (e.g., Beevers-Ross, anti-Beevers-Ross, mid-oxygen sites)
Detailed spectroscopic studies, particularly Mössbauer spectroscopy, have revealed a more complex picture of cation distribution than a simple one-site substitution. aps.orgpsu.eduresearchgate.net In europium-doped this compound (BAM:Eu²⁺), the Eu²⁺ ions have been found to occupy multiple distinct crystallographic sites within the conduction plane. aps.orgpsu.eduresearchgate.net These sites are identified as:
Beevers-Ross (BR) site: This is the primary site for the large barium cation. aps.orgpsu.eduuc.edu
Anti-Beevers-Ross (a-BR) site: This is another potential location for cations within the conduction plane. aps.orgpsu.eduuc.edu
Mid-oxygen (mO) site: This site is also situated within the conduction layer. aps.orgpsu.eduuc.edu
The existence of these multiple sites for dopant ions like Eu²⁺ leads to different local environments, which in turn affects the material's luminescent properties. uu.nl First-principles calculations and Mössbauer spectroscopy have been instrumental in identifying and characterizing these specific sites. aps.orgresearchgate.netuc.edu Energetically, the anti-Beevers-Ross site has been suggested to be more stable than the Beevers-Ross and mid-oxygen sites. uc.edu
Interactive Data Table: Crystallographic Sites in this compound
| Site Name | Location | Occupying Cations (in undoped BAM) | Typical Dopant Occupancy (e.g., Eu²⁺) |
| Beevers-Ross (BR) | Conduction Layer | Ba²⁺ | Eu²⁺ |
| Anti-Beevers-Ross (a-BR) | Conduction Layer | - | Eu²⁺ |
| Mid-oxygen (mO) | Conduction Layer | - | Eu²⁺ |
| Spinel Block (Tetrahedral) | Spinel Block | Al³⁺, Mg²⁺ | - |
| Spinel Block (Octahedral) | Spinel Block | Al³⁺ | - |
Defect Chemistry and Point Defect Generation
The performance of this compound, particularly in optical applications, is significantly influenced by the presence of point defects within its crystal lattice. These defects can act as traps for charge carriers or as non-radiative recombination centers, affecting the material's efficiency and stability.
Formation and Role of Oxygen Vacancies
Oxygen vacancies are a common type of point defect in oxide materials, including this compound. researchgate.netaps.orgacs.org The formation of oxygen vacancies can be influenced by several factors, including the synthesis atmosphere and the stoichiometry of the compound. aip.org For instance, an excess of Mg²⁺ in the BMA lattice can lead to the creation of oxygen vacancies to maintain charge neutrality.
These vacancies can play a dual role. On one hand, they can act as electron traps, which can delay the recombination of electron-hole pairs, a process that can be relevant in persistent luminescence. researchgate.netepa.gov On the other hand, oxygen vacancies have been implicated in the degradation of the phosphor's performance, particularly under vacuum ultraviolet (VUV) irradiation. researchgate.netresearchgate.net They can create localized energy levels within the band gap that can perturb the energy transfer from the host lattice to the activator ions (like Eu²⁺), leading to a decrease in luminescence efficiency. researchgate.netresearchgate.net The formation of positively charged oxygen vacancies has been identified as a factor in this degradation process. researchgate.net
Characterization of Color Centers
Irradiation of aluminate spinels with electrons can lead to the formation of color centers, which are point defects that absorb light in the visible spectrum. nih.govdntb.gov.ua In magnesium aluminate spinel, two prominent broad absorption bands centered at approximately 5.4 eV and 4.9 eV have been attributed to F and F⁺ centers, respectively. nih.gov An F center is a neutral oxygen vacancy that has trapped an electron, while an F⁺ center is a singly ionized oxygen vacancy.
Another broad absorption band observed around 3.7 eV could be due to an oxygen hole center (a V-type center) or an F₂ dimer center, which is a di-vacancy of oxygen. nih.gov The presence of these color centers can impact the optical properties of the material. Increased excitation efficiency around 205 nm in some BAM samples has been potentially linked to the formation of F-centers. psu.edu
Antsite Defects in Related Aluminate Spinels
In the context of aluminate spinels like Magnesium Aluminate (MgAl₂O₄), which forms the building blocks of the BAM structure, antisite defects are a significant type of intrinsic point defect. minsocam.orginfona.plresearchgate.net An antisite defect occurs when a cation occupies a crystallographic site that is normally occupied by another cation. researchgate.net In MgAl₂O₄, this typically involves the exchange of Mg²⁺ and Al³⁺ ions between their respective tetrahedral and octahedral sites. infona.plresearchgate.net This exchange leads to a degree of "inversion" in the spinel structure. infona.plresearchgate.net
The formation of antisite defects has a relatively low energy of formation, making them quite stable. nih.gov These defects act as electron and hole trap centers, influencing the material's luminescence and charge transport properties. researchgate.netepa.govscientific.net The presence of antisite defects can also influence the concentration of other point defects, such as interstitials and vacancies. infona.pl For example, the creation of antisite defects can lead to an increased concentration of magnesium interstitials and vacancies. infona.pl The introduction of larger cations, such as barium, at the tetrahedral sites of the magnesium aluminate spinel structure has also been shown to create antisite defects. nih.gov
Interactive Data Table: Point Defects in Aluminate Structures
| Defect Type | Description | Common in | Impact |
| Oxygen Vacancy (Vₒ) | A missing oxygen atom from its lattice site. | This compound, Magnesium Aluminate Spinel | Can act as charge traps, can contribute to luminescence degradation. |
| F Center | A neutral oxygen vacancy that has trapped one electron. | Magnesium Aluminate Spinel | Creates a color center, absorbing light at specific energies. |
| F⁺ Center | A singly ionized oxygen vacancy. | Magnesium Aluminate Spinel | Creates a color center, absorbing light at specific energies. |
| Antisite Defect | A cation occupies the crystallographic site of another cation (e.g., Mg²⁺ on an Al³⁺ site). | Magnesium Aluminate Spinel | Acts as electron and hole traps, influences other defect concentrations. |
Electronic Structure and Spectroscopic Analysis of Barium Magnesium Aluminate
Fundamental Electronic Band Structure Investigations
The electronic band structure of a material dictates its electrical and optical properties. For Barium Magnesium Aluminate, both theoretical and experimental methods have been employed to elucidate the arrangement and energies of its electron bands.
Theoretical modeling provides invaluable insights into the electronic band structure of complex materials like this compound. One of the significant theoretical approaches applied to study the electronic structure of europium-doped this compound (BaMgAl₁₀O₁₇:Eu²⁺) is the self-consistent charge (SCC) tight-binding quantum chemistry method. This method is particularly useful for large-scale calculations and has been adapted for rare-earth elements to provide results that are in good agreement with first-principles calculations and experimental data.
First-principles calculations have also been instrumental in determining the thermodynamic stability and electronic structures for different europium substitution sites within the BAM lattice. For instance, such calculations have shown that the Beevers-Ross site is the most stable location for the europium atom. Furthermore, these large-scale electronic structure calculations have suggested that the electronic configurations of the europium 5d orbitals are dependent on their shape and the positions of the surrounding oxygen atoms.
Another theoretical technique, the self-consistent field Xα scattered wave cluster molecular orbital (SCF-Xα-SW-MO) approach, has been utilized to calculate the energy levels and wavefunctions of Eu²⁺ ions at various sites within the BAM structure. These calculations are then used to develop an energy level diagram and predict the associated excitation spectrum.
Experimental investigations provide direct evidence of the electronic transitions occurring within this compound. Studies on the undoped BaMgAl₁₀O₁₇ host lattice have revealed a broad emission band centered at approximately 265 nm. This emission is observed when the material is excited with wavelengths shorter than 190 nm and is attributed to exciton (B1674681) recombination at the Ba-O groups within the cation layer of the crystal lattice.
In the case of europium-doped this compound, the excitation spectrum shows a strong peak near 336 nm, which is associated with the 4f⁷(⁸S) → 5d¹(t₂g) transition of the Eu²⁺ ion. A characteristic "staircase-like" structure is observed in the excitation spectrum in the region of 376–400 nm, which arises from the crystal field splitting of the Eu²⁺ d-orbitals. The subsequent emission is a broad blue band at around 450 nm, corresponding to the 4f⁶5d → 4f⁷ transition.
Vibrational Spectroscopy
Vibrational spectroscopy techniques are essential for understanding the bonding and lattice dynamics within a crystal structure. Fourier Transform Infrared (FTIR) and Raman spectroscopy are the primary methods used for this purpose.
Fourier Transform Infrared (FTIR) spectroscopy of this compound provides critical information about the vibrational modes of its constituent chemical bonds. The FTIR spectra of dysprosium-doped BaMgAl₁₀O₁₇ have confirmed its spinel-like structure, displaying distinct bands that correspond to the vibrations of AlO₆ and AlO₄ polyhedra. These aluminate groups are fundamental building blocks of the BAM crystal lattice.
In related aluminate spinels, such as magnesium aluminate (MgAl₂O₄) and barium aluminate (BaAl₂O₄), the FTIR spectra show vibrations in the 400-600 cm⁻¹ region, which are attributed to the metal-oxygen bonds (Mg-O and Ba-O). The incorporation of barium and magnesium atoms into the aluminate structure is confirmed by the presence of these characteristic vibrational bands.
Raman spectroscopy is a powerful, non-destructive technique for probing the lattice vibrations (phonons) of a material. While it is a common method for the characterization of aluminate compounds, specific, detailed Raman spectra for this compound (BaMgAl₁₀O₁₇) are not extensively reported in the reviewed literature. For related materials like magnesium aluminate spinel (MgAl₂O₄), Raman spectroscopy has been used to study cation exchange between tetrahedral and octahedral sites as a function of temperature. In principle, Raman spectroscopy of BaMgAl₁₀O₁₇ would reveal information about the stretching and bending modes of the Al-O, Mg-O, and Ba-O bonds, providing complementary information to FTIR spectroscopy about the lattice dynamics.
UV-Visible Absorption and Diffuse Reflectance Spectroscopy
UV-Visible absorption and diffuse reflectance spectroscopy are employed to determine the optical properties and the electronic band gap of materials. For powdered samples like this compound, diffuse reflectance is a particularly useful technique.
Analysis of Absorption Characteristics
The analysis of the optical absorption characteristics of this compound (BaMgAl₁₀O₁₇) and related compounds is crucial for understanding its electronic structure and potential applications, particularly in phosphors. Barium aluminate (BaAl₂O₄), a structurally related compound, is known to absorb energy efficiently in the ultraviolet (UV) region, specifically at wavelengths below 310 nm, and exhibits a strong absorption peak around 340 nm. sumdu.edu.ua
For europium-doped this compound, a widely used blue phosphor, the material has a large band gap of approximately 5.24 eV. sigmaaldrich.com The excitation spectrum, which indicates the wavelengths of light the material absorbs to produce luminescence, shows a prominent peak near 336 nm. researchgate.net This absorption corresponds to the 4f⁷ → 4f⁶5d¹ electronic transition of the Eu²⁺ dopant ion. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an invaluable tool for studying the structure and environment of paramagnetic centers. unito.it
Probing of Paramagnetic Defect Centers
EPR spectroscopy is highly sensitive for investigating paramagnetic defect centers within the crystal lattice of materials like this compound. These defects can include ion vacancies, interstitial ions, or dopant ions that possess one or more unpaired electrons. unito.itcornell.edu In europium-doped BaMgAl₁₀O₁₇, the Eu²⁺ activator ion is itself a paramagnetic center. EPR spectra reveal that these Eu²⁺ ions occupy at least two distinct, non-equivalent crystallographic positions within the host lattice. researchgate.net The signals observed in the EPR spectrum originate from the ⁸S₇/₂ split ground state of the Eu²⁺ ion, providing insight into the local symmetry and crystal fields at these sites. researchgate.net
Local Environments of Dopant Ions
EPR provides detailed information about the local environment of dopant ions by analyzing the interaction of the unpaired electron spins with the surrounding crystal lattice. The positions and splitting of the resonance signals are highly sensitive to the symmetry and strength of the local crystal field.
In studies of BaMgAl₁₀O₁₇ doped with europium, the EPR spectrum exhibits characteristic resonance signals with specific effective g-values. researchgate.net A prominent signal observed with a g-value of approximately 4.88 is characteristic of Eu²⁺ ions situated in a low-symmetry environment within the host material. researchgate.net The presence of additional signals, such as one at g ≈ 1.98, can indicate the presence of other paramagnetic species, like trace amounts of Mn²⁺ ions. researchgate.net
| Paramagnetic Ion | Effective g-value | Assignment/Interpretation |
|---|---|---|
| Eu²⁺ | ≈ 4.88 | Characteristic of Eu²⁺ ions in a low-symmetry crystallographic position. |
| Mn²⁺ | ≈ 1.98 | Attributed to the presence of trace Mn²⁺ ions. |
Mössbauer Spectroscopy
Determination of Dopant Ion Valence States
¹⁵¹Eu Mössbauer spectroscopy is an exceptionally precise technique for determining the oxidation (valence) states of europium ions within a host lattice. researchgate.netnih.gov The method can unambiguously and quantitatively distinguish between divalent (Eu²⁺) and trivalent (Eu³⁺) states, a capability not present in EPR, which cannot detect the non-paramagnetic Eu³⁺ ion (with its ⁷F₀ ground state). researchgate.netnih.gov
The determination is based on the isomer shift, which is markedly different for the two valence states. nih.gov For Eu²⁺ ions, the isomer shift typically falls within the range of −12 to −15 mm/s, whereas for Eu³⁺ ions, it is found near 0 mm/s. nih.gov This significant difference allows for the clear identification and quantification of each valence state present in the BaMgAl₁₀O₁₇ material. nih.gov
Site Distribution of Dopant Ions within the Lattice
Beyond determining valence states, Mössbauer spectroscopy provides critical insights into the specific crystallographic sites that dopant ions occupy. While it is often assumed that Eu²⁺ ions substitute for Ba²⁺ ions at the Beevers-Ross (BR) site in the β-alumina structure of BaMgAl₁₀O₁₇, Mössbauer analysis reveals a more complex distribution. researchgate.net
Detailed analysis of the Mössbauer spectra indicates a multi-site occupancy for europium. researchgate.net Studies have demonstrated a distribution that includes at least three distinct sites for Eu²⁺ ions and one or more sites for Eu³⁺ ions. researchgate.net Based on calculations of nuclear quadrupole coupling constants, the three divalent sites have been identified as the Beevers-Ross (BR) site, the anti-Beevers-Ross (aBR) site, and a mid-oxygen (mO) site. researchgate.net The quadrupole interactions observed for the Eu²⁺ ions in these sites are noted to be larger than any previously reported in other lattices. researchgate.net
| Ion | Identified Site Type | Key Findings |
|---|---|---|
| Eu²⁺ | Three distinct sites | Identified as Beevers-Ross (BR), anti-Beevers-Ross (aBR), and mid-oxygen (mO) sites. Exhibit unusually large quadrupole coupling constants. |
| Eu³⁺ | One or two distinct sites | Indicates the presence of oxidized europium within the lattice. |
Luminescence Phenomena and Mechanisms in Doped Barium Magnesium Aluminate
Photoluminescence (PL) Characteristics
Photoluminescence in doped BAM involves the absorption of photons, the excitation of electrons in the dopant ions to higher energy states, and their subsequent radiative relaxation back to the ground state, emitting light in the process. The specific characteristics of this emission are highly dependent on the dopant, its concentration, and the presence of any co-dopants within the BAM host structure.
The photoluminescence of Europium-doped Barium Magnesium Aluminate (BaMgAl₁₀O₁₇:Eu²⁺) is characterized by a broad excitation spectrum and an intense, broad emission band in the blue region of the visible spectrum. researchgate.net The material can be efficiently excited by a wide range of ultraviolet (UV) wavelengths, from 120 nm to 400 nm. google.com The excitation spectrum for the characteristic blue emission typically shows prominent peaks around 254 nm, 310 nm, and 395 nm. researchgate.net
Upon excitation, BaMgAl₁₀O₁₇:Eu²⁺ exhibits a strong, broad emission band centered at approximately 450 nm, which is responsible for its distinct blue color. researchgate.net Some studies report this dominant emission peak at a slightly higher wavelength of 465 nm under ~300 nm excitation. researchgate.net This blue emission is a cornerstone of its use in fluorescent lamps and plasma display panels. In addition to the primary blue emission from the Eu²⁺ dopant, defect-induced emissions can also be observed; for instance, a band at 440 nm is attributed to Al³⁺–O²⁻ charge transfer, and another at 650 nm can arise from oxygen vacancies when excited at 209 nm.
Table 1: Excitation and Emission Peaks for Doped this compound
| Dopant/Co-dopant | Excitation Wavelength(s) (nm) | Emission Wavelength (nm) | Emission Color |
|---|---|---|---|
| Eu²⁺ | ~250, ~300, 395, 254-400 researchgate.netoceanoptics.com | ~450, ~465 researchgate.netresearchgate.net | Blue |
The characteristic blue luminescence in BaMgAl₁₀O₁₇:Eu²⁺ originates from electronic transitions within the Eu²⁺ ion. Specifically, the emission is due to the electric-dipole allowed transition from the 4f⁶5d¹ excited state configuration to the 4f⁷ ground state configuration of the europium ion. researchgate.netresearchgate.net The 5d orbital of the Eu²⁺ ion is not shielded and is therefore strongly influenced by the crystal field of the host lattice. This interaction splits the 5d energy levels. d-nb.info
When the Eu²⁺ ion absorbs a UV photon, an electron is promoted from the 4f ground state to one of the higher-lying 5d energy levels. Following this excitation, the electron rapidly relaxes non-radiatively to the lowest energy level of the 4f⁶5d¹ configuration. From this level, it returns to the 4f⁷ ground state by emitting a photon. researchgate.netnih.gov The broadness of the emission band is a direct consequence of the strong interaction between the 5d electron and the host lattice vibrations, as well as the change in equilibrium bond lengths between the excited and ground states. d-nb.info
The concentration of the dopant ion plays a critical role in determining the luminescence intensity of the phosphor. For BaMgAl₁₀O₁₇:Eu²⁺, the photoluminescence intensity generally increases with the doping concentration of Eu²⁺ up to an optimal level. scientific.net Research indicates that the ideal concentration for achieving maximum blue emission intensity is between 10% and 14% Eu²⁺. One study found that the intensity continued to increase with Eu²⁺ concentration up to 15 atomic percent. scientific.net
Beyond this optimal concentration range, the luminescence intensity begins to decrease due to a phenomenon known as concentration quenching. This quenching occurs because at higher concentrations, the average distance between adjacent Eu²⁺ ions becomes smaller, increasing the probability of non-radiative energy transfer between them. This process allows the excitation energy to migrate to quenching sites or defects within the crystal lattice, where it is lost as heat rather than being emitted as light.
The introduction of a second dopant, or co-dopant, into the BaMgAl₁₀O₁₇:Eu²⁺ lattice can significantly alter its luminescent properties. Co-doping is a common strategy to tune the emission color, improve stability, or enhance luminescence efficiency.
In co-doped phosphors, energy transfer between the sensitizer (B1316253) (absorber) and the activator (emitter) is a key process governing the final luminescent output. In BaMgAl₁₀O₁₇:Eu²⁺,Mn²⁺, Eu²⁺ acts as the sensitizer and Mn²⁺ acts as the activator.
The process begins with the excitation of the Eu²⁺ ion via UV radiation. Instead of returning directly to its ground state, the excited Eu²⁺ ion can transfer its energy non-radiatively to a nearby Mn²⁺ ion. This energy transfer is possible because the emission band of Eu²⁺ (the 4f⁶5d¹ → 4f⁷ transition) overlaps with the excitation band of Mn²⁺. Following the energy transfer, the excited Mn²⁺ ion relaxes to its ground state, producing its characteristic green emission. The efficiency of this energy transfer process is highly dependent on the distance between the Eu²⁺ and Mn²⁺ ions, and therefore on their respective concentrations in the host lattice. capes.gov.brdntb.gov.ua
Thermoluminescence (TL) and Optically Stimulated Luminescence (OSL)
Beyond photoluminescence, doped this compound can exhibit thermoluminescence (TL) and optically stimulated luminescence (OSL). metu.edu.tr These phenomena involve the storage of energy from ionizing radiation in electron or hole traps within the crystal lattice. The stored energy is then released as light upon stimulation by heat (TL) or light (OSL). tudelft.nl
When materials like BAM are exposed to radiation, electrons are excited and can become trapped in defects within the crystal structure, such as vacancies or impurity sites. In thermoluminescence, heating the material provides the trapped electrons with enough thermal energy to escape the traps. They then recombine with luminescence centers (like Eu²⁺), releasing the excess energy as a photon. The plot of light intensity versus temperature is known as a "glow curve," and the positions of the peaks can provide information about the energy depth of the traps. serialsjournals.com Studies on related aluminates have identified TL peaks at various temperatures, indicating the presence of multiple trapping centers. cas.czserialsjournals.com
Optically Stimulated Luminescence works on a similar principle, but light of a specific wavelength is used to release the trapped charge carriers instead of heat. tudelft.nl this compound doped with europium has been identified as a light-sensitive material, suggesting its potential for applications involving OSL, such as radiation dosimetry. metu.edu.tr
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | BaMgAl₁₀O₁₇ |
| Europium(II) ion | Eu²⁺ |
| Manganese(II) ion | Mn²⁺ |
| Barium Carbonate | BaCO₃ |
| Magnesium Oxide | MgO |
| Aluminum Oxide | Al₂O₃ |
| Europium(III) Oxide | Eu₂O₃ |
| Barium Fluoride | BaF₂ |
| Lithium Carbonate | Li₂CO₃ |
| Strontium Aluminate | SrAl₂O₄ |
| Calcium Aluminate | CaAl₂O₄ |
| Magnesium Aluminate | MgAl₂O₄ |
| Barium | Ba |
| Magnesium | Mg |
| Aluminum | Al |
| Oxygen | O |
| Europium | Eu |
| Manganese | Mn |
| Strontium | Sr |
| Calcium | Ca |
| Lithium | Li |
| Fluorine | F |
Trapping and Detrapping Mechanisms of Charge Carriers
The luminescence process in doped this compound (BAM) is intricately linked to the trapping and subsequent detrapping of charge carriers, namely electrons and holes. When the phosphor is excited, for instance by vacuum-ultraviolet (VUV) radiation, electron-hole pairs are generated. aip.org These charge carriers can then be trapped by various defects or dopant ions within the crystal lattice. aip.org The release of these trapped carriers, often thermally activated, leads to the characteristic luminescence of the material. nju.edu.cn
The trapping process can occur at different sites within the BAM structure. Divalent europium (Eu²⁺), the typical activator for blue emission, is a very efficient hole trap. aip.org Concurrently, electrons can be trapped by various defects. The subsequent recombination of these charge carriers at the Eu²⁺ centers results in the desired blue fluorescence. aip.org
Correlation with Specific Defect Centers and Traps
The trapping and detrapping of charge carriers are directly correlated with specific defect centers and traps within the this compound (BAM) lattice. These defects can be intrinsic to the host material or introduced by dopants and synthesis conditions. researchgate.net
Oxygen Vacancies: Oxygen vacancies are commonly cited as significant electron traps in aluminate phosphors. researchgate.netresearchgate.net These vacancies can be created to compensate for charge imbalances, for instance, when a trivalent rare-earth ion substitutes a divalent cation in the host lattice. cas.cz In Eu-doped materials, the presence of Eu can even promote the formation of other trapping centers, such as Eu-Vo (Europium-oxygen vacancy) complexes. researchgate.net
Cation-Related Defects: The complex crystal structure of BAM, with its distinct layers, can host various cation-related defects. For example, the substitution of Ba²⁺ or Mg²⁺ by dopant ions like Eu²⁺ or Mn²⁺ can introduce local distortions and create trapping sites. uu.nlnih.gov In some aluminate spinels, antisite defects, where cations occupy incorrect lattice sites, are known to create electron traps. nih.gov The defect chemistry of the spinel blocks in BAM is considered a key factor in its optical properties. researchgate.net
F+ Centers: Electron spin resonance (ESR) studies on similar aluminate phosphors have identified F+ centers (an oxygen vacancy that has trapped one electron) as a type of defect center. nju.edu.cn The thermal decay of these centers has been correlated with thermoluminescence peaks, indicating their role as traps. nju.edu.cn
The presence and nature of these defect centers and traps are crucial in determining the luminescence properties of doped BAM. They influence not only the efficiency of the primary emission but also phenomena like persistent luminescence and thermoluminescence. The general model for persistent luminescence in similar aluminate phosphors involves the generation of mobile charge carriers during excitation and their subsequent localization in these trapping centers. mdpi.com
Glow Curve Analysis
Glow curve analysis is a powerful technique to study the nature of trapping centers in phosphors like this compound (BAM). The thermoluminescence (TL) glow curve is a plot of the light emitted from a pre-irradiated phosphor as it is heated at a constant rate. edinst.com The peaks in the glow curve correspond to the release of trapped charge carriers at specific temperatures, providing information about the trap depths and their distribution.
In Eu²⁺ and Mn²⁺ doped BAM, TL spectra measured after UV irradiation show a series of peaks, suggesting the presence of multiple trap levels. researchgate.net The analysis of these glow curves can be complex, often requiring deconvolution into individual peaks to determine the kinetic parameters of each trap. researchgate.netijlret.com
Key findings from glow curve analysis of doped BAM include:
Multiple Trap Levels: The glow curves of doped BAM often exhibit multiple peaks, indicating the presence of traps with different energy depths. researchgate.netijlret.com For instance, in Eu-doped BAM, prominent glow peaks have been observed at various temperatures, such as around 180°C and 330°C. ijlret.com
Trap Depth Calculation: Various methods, such as the peak shape method and the initial rise method, are used to calculate the activation energy (trap depth) from the glow curves. researchgate.netijlret.com For Eu-doped BAM, activation energies have been calculated to be around 0.92 eV and 1.14 eV for different peaks. researchgate.netijlret.com
Influence of Dopants: The type and concentration of dopants can significantly influence the glow curve. Different dopants can create new trapping centers or modify existing ones, leading to shifts in peak positions and changes in peak intensities. researchgate.net For example, the introduction of Eu²⁺ and Mn²⁺ into the BAM host lattice results in similar TL spectra, suggesting that the shallow traps are characteristic of the BAM host itself. researchgate.net
Heating Rate Dependence: The position and intensity of the TL peaks are often dependent on the heating rate. Typically, as the heating rate increases, the peak maximum shifts to higher temperatures, and the intensity may decrease. researchgate.netedinst.com
Table of Glow Peak Parameters for Eu-doped this compound:
| Dopant | Glow Peak Temperature (°C) | Activation Energy (eV) | Frequency Factor (s⁻¹) | Kinetic Order | Reference |
| Eu | 180 | 1.14 | 9.02 x 10¹¹ | 0.42 (1st Order) | ijlret.com |
| Eu | 330 | 2.0 | 1.6 x 10¹⁶ | - | ijlret.com |
| Eu²⁺ | ~300 (573 K) | 0.92 | - | - | researchgate.net |
Note: The kinetic parameters can vary depending on the specific synthesis method, dopant concentration, and the analytical method used for calculation.
Luminescence Quenching and Degradation Mechanisms
Thermal Quenching Phenomena
Thermal quenching is a significant factor affecting the luminescence efficiency of this compound (BAM) phosphors, particularly at elevated temperatures. This phenomenon refers to the decrease in luminescence intensity as the temperature increases. researchgate.netresearchgate.net In Eu²⁺-doped BAM, the blue emission efficiency is known to decrease substantially with rising temperature. researchgate.net
Another process contributing to luminescence loss at higher temperatures is the auto-ionization of the divalent europium ions (Eu²⁺ → Eu³⁺), which becomes more prominent in the temperature range of 150 to 300 K. researchgate.net Furthermore, at even higher temperatures (300-700 K), quenching can occur due to the non-radiative recombination of electron-hole pairs created during VUV excitation as they migrate through the lattice. researchgate.net
The thermal stability of Eu-doped BAM is a critical parameter for its applications in devices like plasma display panels (PDPs) and fluorescent lamps, where operating temperatures can be elevated. aip.org Research has shown that the thermal degradation of BAM is often linked to the partial transformation of BaMgAl₁₀O₁₇:Eu²⁺ to EuMgAl₁₁O₁₉, where europium is in the trivalent state. researchgate.net
Oxidative Degradation Effects on Luminescence Performance
Oxidative degradation is a major cause of luminescence performance loss in Eu²⁺-doped this compound (BAM). uu.nlijeit.com This process primarily involves the oxidation of the active luminescent center, Eu²⁺, to its non-luminescent (in the blue region) trivalent state, Eu³⁺. aip.orgijert.org This oxidation can be induced by several factors, including thermal treatment in an oxidizing atmosphere and exposure to vacuum-ultraviolet (VUV) radiation. aip.orguu.nl
During the manufacturing of devices like plasma display panels (PDPs), BAM phosphors are often subjected to a baking process in air at temperatures around 500°C. aip.org This exposure to an oxidizing environment leads to a significant decrease in luminance. aip.org Studies have shown a direct correlation between the increase in Eu³⁺ concentration and the decrease in the blue emission intensity of Eu²⁺. ijert.orgaip.org The degradation is particularly rapid at temperatures above 800°C in an air atmosphere. ijert.org
VUV irradiation, a key process in the operation of PDPs and fluorescent lamps, also promotes the oxidation of Eu²⁺. aip.orguu.nl While the exact mechanism is complex, it is understood that VUV excitation can lead to the autoionization of Eu²⁺ to Eu³⁺. aip.org The presence of oxygen in the surrounding atmosphere is directly linked to this photo-oxidation process. researchgate.net
Interestingly, the relationship between the extent of Eu²⁺ oxidation and the loss of luminescence is not always linear. uu.nlacs.org A significant drop in luminescence can be observed with only a small percentage of Eu²⁺ being oxidized. aip.org This suggests that additional quenching mechanisms are at play. Defects created in the vicinity of the newly formed Eu³⁺ ions can act as "killer centers," quenching the luminescence of the remaining Eu²⁺ ions. uu.nlacs.org
The degradation process is often accompanied by a color shift in the emitted light. uu.nl The oxidation of Eu²⁺ and the formation of other defects can alter the emission spectrum, leading to undesirable changes in the color point of the phosphor.
Role of Impurities and Non-stoichiometry in Luminescence Loss
Impurities and non-stoichiometry in the this compound (BAM) host lattice can play a significant role in the loss of luminescence efficiency. uu.nl The ideal crystal structure is crucial for efficient energy transfer and radiative recombination, and any deviation can introduce pathways for non-radiative decay.
Non-stoichiometry: Deviations from the ideal stoichiometric composition of BaMgAl₁₀O₁₇ can lead to the formation of various lattice defects that are detrimental to luminescence. For example, an excess of magnesium can create oxygen vacancies. While these vacancies can act as electron traps, which are sometimes beneficial for persistent luminescence, an imbalance in defect concentrations can disrupt the energy transfer to the Eu²⁺ luminescent centers. aip.org The defect chemistry in the spinel blocks of the BAM structure is particularly sensitive to stoichiometry and has a strong influence on the optical properties. researchgate.net
In essence, both impurities and non-stoichiometry disrupt the perfect crystal lattice, creating defect sites that can act as traps for charge carriers or as non-radiative recombination centers, ultimately leading to a reduction in the luminescence performance of the BAM phosphor. cas.czuu.nl
Advanced Characterization Techniques for Barium Magnesium Aluminate Materials
X-ray Diffraction (XRD) for Phase Purity and Crystallinity Assessment
X-ray Diffraction (XRD) is a fundamental and powerful technique for the characterization of crystalline materials like Barium Magnesium Aluminate. It provides critical information regarding the phase composition, crystal structure, and degree of crystallinity of the synthesized powders.
The primary application of XRD in the analysis of BaMgAl₁₀O₁₇ is the identification of the crystalline phases present in the sample. The diffraction pattern obtained is a unique fingerprint of the material's crystal structure. For BaMgAl₁₀O₁₇, the XRD pattern is typically matched with standard diffraction data, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 26-0163, to confirm the formation of the desired hexagonal β-alumina structure with the space group P6₃/mmc. aip.orgresearchgate.net
The presence of any secondary or impurity phases can also be readily detected. For instance, during the synthesis of BaMgAl₁₀O₁₇, impurity phases like Barium Aluminate (BaAl₂O₄) may form, which can be identified by the presence of their characteristic diffraction peaks (JCPDS card no. 01-082-1350). aip.org The relative intensities of the diffraction peaks can be used to quantify the amount of each phase present in a mixture.
Beyond phase identification, XRD is employed to assess the crystallinity of the material. Well-defined, sharp diffraction peaks are indicative of a highly crystalline structure, while broad peaks suggest the presence of amorphous material or very small crystallites. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. For instance, BaMgAl₁₀O₁₇ nanoparticles synthesized via a green neem plant-extract assisted route were found to have a crystallite size of approximately 18 nm. researchgate.net Similarly, a sol-gel auto-combustion method yielded crystallite sizes that increased with substitution. sumdu.edu.ua
For more detailed structural analysis, Rietveld refinement of the XRD data can be performed. acs.orgnih.gov This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. By refining various parameters such as lattice constants, atomic positions, and site occupancies, a more accurate and comprehensive understanding of the crystal structure can be obtained. acs.org
Table 1: Representative XRD Data for this compound
| Parameter | Value | Significance | Reference |
| Crystal System | Hexagonal | Confirms the desired crystal structure. | aip.org |
| Space Group | P6₃/mmc | Provides detailed symmetry information of the unit cell. | researchgate.netresearchgate.net |
| JCPDS Card No. | 26-0163 | Standard reference for phase identification. | aip.org |
| Common Impurity Phase | BaAl₂O₄ | Indicates incomplete reaction or non-stoichiometric precursors. | aip.org |
| Crystallite Size (Example) | ~18 nm | Influences optical and other physical properties. | researchgate.net |
Electron Microscopy for Microstructural and Morphological Analysis
Electron microscopy techniques are crucial for visualizing the microstructure and morphology of this compound particles at high resolution. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the size, shape, and surface features of the synthesized materials.
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of BaMgAl₁₀O₁₇ powders. In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (secondary electrons, backscattered electrons, and characteristic X-rays) are collected to form an image.
SEM analysis of BaMgAl₁₀O₁₇ can reveal important information about the particle shape, size, and degree of agglomeration. For example, SEM images have shown that BaMgAl₁₀O₁₇ synthesized by a solution combustion method can have a uniform, flower-like morphology. researchgate.net Another study reported a rectangular-type morphology for nanophosphors prepared by an auto-combustion method. aip.org The morphology can be influenced by the synthesis route; for instance, particles with a truncated fractal-like morphology were observed for samples prepared by auto-combustion and sol-gel processes. researchgate.net The regularity and dispersibility of the particles, which are important for applications like phosphors, can also be assessed. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, crystallinity, and particle size of BaMgAl₁₀O₁₇ at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the transmitted electrons.
TEM analysis can confirm the particle size and shape observed in SEM but with greater detail. For instance, TEM has been used to identify faceted particles with an average size of 40 nm in BaMgAl₁₀O₁₇:Eu²⁺ phosphors prepared by a solution combustion method. aip.orgosti.gov High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice fringes, providing direct evidence of the crystalline nature of the nanoparticles.
Table 2: Morphological Characteristics of BaMgAl₁₀O₁₇ from Electron Microscopy
| Technique | Observation | Synthesis Method | Reference |
| SEM | Uniform, flower-like morphology | Green synthesis (neem extract) | researchgate.net |
| SEM | Rectangular-type morphology | Auto-combustion | aip.org |
| SEM | Truncated fractal-like morphology | Auto-combustion and sol-gel | researchgate.net |
| TEM | Faceted particles, ~40 nm | Solution combustion | aip.orgosti.gov |
Particle Size Distribution Measurement
The particle size and its distribution are critical parameters for BaMgAl₁₀O₁₇ materials, as they significantly influence properties such as packing density, light scattering, and luminescence efficiency in phosphor applications. Laser diffraction is a widely used technique for determining the particle size distribution of powders. beckman.comanton-paar.com
This method is based on the principle that particles scatter light at an angle that is inversely proportional to their size. particletechlabs.com A laser beam is passed through a dispersion of the particles, and the scattered light is detected at various angles. malvernpanalytical.com The resulting scattering pattern is then analyzed using an appropriate optical model (such as Mie or Fraunhofer theory) to calculate the particle size distribution. beckman.com
The technique is rapid, reproducible, and can measure a wide range of particle sizes, typically from the sub-micron to the millimeter range. particletechlabs.commalvernpanalytical.com For BaMgAl₁₀O₁₇ powders, laser diffraction can provide valuable information on the median particle size (d50) and the width of the distribution. For example, a commercially available europium-doped this compound is specified to have a particle size of 5-9 μm (d50). sigmaaldrich.com The results are often presented as a volume-based distribution, which is particularly relevant for applications where the bulk properties of the powder are important.
Specific Surface Area Determination (e.g., BET method)
The specific surface area of a powder is a measure of the total surface area of the material per unit of mass. It is an important parameter for applications involving surface reactions, such as catalysis, and can also influence the sintering behavior and luminescence properties of phosphors. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area.
The BET method involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at a constant temperature (usually that of liquid nitrogen). By measuring the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated. The BET equation is then applied to the isotherm data to calculate the monolayer capacity, which is the amount of gas required to form a single layer on the entire surface of the sample. From the monolayer capacity and the cross-sectional area of the adsorbate molecule, the specific surface area can be calculated. For instance, MgAl₂O₄ nanoparticles synthesized using ammonium (B1175870) bicarbonate as a precipitant exhibited a high specific surface area of 74.61 m²/g. thaiscience.info
Purity and Impurity Analysis Techniques (e.g., XRF for elemental analysis in context of synthesis, not for basic identification)
While XRD is used to identify crystalline impurity phases, other techniques are necessary to determine the elemental composition and detect trace impurities that may not be crystalline or are present in amounts too small to be detected by XRD. X-ray Fluorescence (XRF) is a powerful non-destructive technique for elemental analysis. malvernpanalytical.commalvernpanalytical.com
In XRF, the sample is irradiated with high-energy X-rays, causing the atoms to emit characteristic "fluorescent" X-rays. clu-in.org Each element emits X-rays at a unique energy, allowing for the identification of the elements present in the sample. The intensity of the emitted X-rays is proportional to the concentration of the element, enabling quantitative analysis. clu-in.org
In the context of BaMgAl₁₀O₁₇ synthesis, XRF can be used to:
Verify the stoichiometry of the final product by quantifying the major elements (Ba, Mg, Al).
Detect the presence of unintentional impurities that may have been introduced from the raw materials or during the synthesis process.
Confirm the concentration of dopants, such as europium in BaMgAl₁₀O₁₇:Eu²⁺ phosphors.
XRF is particularly useful for quality control in the production of high-purity materials, as it can detect a wide range of elements, from magnesium to uranium, at concentrations ranging from parts per million (ppm) to 100%. evidentscientific.com
Theoretical and Computational Modeling of Barium Magnesium Aluminate
First-Principles Calculations for Electronic Structure and Lattice Dynamics
First-principles calculations, which are based on the fundamental laws of quantum mechanics without reliance on empirical parameters, are pivotal in establishing a foundational understanding of a material's intrinsic properties. These methods are used to compute the electronic structure, which governs optical and electrical behavior, and lattice dynamics, which relates to thermal and vibrational properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It simplifies the complex interactions by mapping the system's total energy to its electron density. In the context of aluminates, DFT has been successfully applied to determine structural, dielectric, and vibrational properties.
DFT calculations on related compounds like magnesium aluminate (MgAl₂O₄) and barium aluminate (BaAl₂O₄) provide critical insights applicable to BAM. For instance, first-principles calculations have been employed to evaluate lattice constants, electronic structure, and dielectric functions. researchgate.net Studies on alumina-rich spinels have shown that as the aluminum content increases, mechanical properties are enhanced, and a blue-shift is observed in the optical absorption in the UV region. researchgate.net DFT is also used to analyze the stability of different crystal phases and to calculate the formation energies of intrinsic point defects, which are crucial for understanding the material's response to radiation and its performance in various applications. lboro.ac.uk
Table 1: Calculated Properties of Related Aluminate Compounds using DFT
| Property | MgAl₂O₄ | BaAl₂O₄ | Methodological Detail | Source |
| Band Gap | 3.676 eV | 3.626 eV | Calculated using the Tauc method from experimental data supported by theoretical understanding. | sumdu.edu.ua |
| Lattice Constant | Varies with synthesis | Varies with synthesis | Determined via X-ray diffraction, often used as input for DFT calculations. | sumdu.edu.ua |
| Defect Formation Energy (Cation Anti-site) | Low | Not specified | Calculated for typical point defects observed in collision cascade simulations. | lboro.ac.uk |
Ab Initio Band Structure Methods
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants. These methods are employed to calculate the electronic band structure, which describes the ranges of energy that an electron is allowed to have within the crystal. The band gap, the energy difference between the top of the valence band and the bottom of the conduction band, is a key parameter determining the material's optical and electronic properties.
For aluminate compounds, ab initio calculations have been used to determine the band structure and density of states (DOS). aps.org For example, studies on magnesium aluminate scandium oxide (ScAlMgO₄) have utilized DFT within the framework of many-body perturbation theory to provide a comprehensive picture of its electronic and optical properties. aps.org Such calculations reveal whether a material has a direct or indirect band gap, which is fundamental to its potential use in optoelectronic devices like light-emitting diodes (LEDs). The band gap for undoped barium aluminate has been confirmed to be around 5 eV through UV-Visible spectroscopic studies, a finding supported by theoretical models. aip.org
Atomistic Simulations for Defect Energetics and Migration
Atomistic simulations, which include both first-principles and classical (empirical potential) methods, are crucial for studying the behavior of defects within a crystal lattice. Defects, such as vacancies, interstitials, and anti-site defects (where cations occupy each other's lattice sites), significantly influence a material's properties, including its luminescence and resistance to radiation damage.
In magnesium aluminate spinel, a structure closely related to BAM, first-principles studies have investigated the formation energy and stability of various point defects. lboro.ac.uk Cation anti-site defects are found to have a small formation energy and are very stable. lboro.ac.uk While empirical potential simulations can sometimes overestimate formation energies, they accurately predict the relative stability and types of defects. lboro.ac.uk These simulations are vital for understanding phenomena like collision cascades in materials intended for use in high-radiation environments. The energetics of defect clusters are also computed to understand how these simple defects interact and aggregate. lboro.ac.uk
Table 2: Calculated Formation Energies for Point Defects in MgAl₂O₄
| Defect Type | Formation Energy (DFT) | Formation Energy (Empirical Potential) | Key Findings | Source |
| Mg-Al Split Interstitial | Lower energy configuration | Not specified | One of the more stable interstitial forms. | lboro.ac.uk |
| Al "Ring" Defect | 7.34 eV | 10.2 eV | A complex defect comprising three Al interstitials and three Al vacancies. | lboro.ac.uk |
| Cation Anti-site | Small | Not specified | Very stable and common defect type. | lboro.ac.uk |
Modeling of Luminescence Processes and Energy Transfer
Barium magnesium aluminate doped with divalent europium (BaMgAl₁₀O₁₇:Eu²⁺) is a commercially important blue phosphor used in fluorescent lamps and displays. researchgate.netosti.gov Computational modeling is essential for understanding the mechanisms behind its high luminescence efficiency and for predicting factors that can lead to its degradation.
Modeling of luminescence involves several key aspects:
Electronic Structure of the Dopant: Calculations focus on the energy levels of the dopant ion (e.g., Eu²⁺) within the host lattice. The characteristic broad blue emission at approximately 450 nm is attributed to the 4f⁶5d → 4f⁷ electronic transition of the Eu²⁺ ion. osti.gov
Host-to-Dopant Energy Transfer: Models are developed to understand how energy absorbed by the BAM host lattice is efficiently transferred to the Eu²⁺ activators.
Luminescence Quenching: Theoretical studies investigate mechanisms that reduce luminescence efficiency. For instance, thermal treatments can alter the local structure around the Eu²⁺ ions or change their valence state, leading to a dramatic decrease in photoluminescence intensity. researchgate.net Models help to distinguish between these degradation pathways, suggesting that changes in the local crystal structure surrounding the europium ions are a primary cause of luminance loss, rather than solely the oxidation of Eu²⁺ to Eu³⁺. researchgate.net
Predictive Studies on Material Properties and Performance under Diverse Conditions
A major goal of computational materials science is to predict material behavior under various operational conditions, thereby accelerating the discovery and optimization of new materials. For this compound, predictive studies can focus on several areas:
Mechanical and Thermal Properties: First-principles calculations can predict mechanical properties such as bulk and shear moduli, providing insight into the material's hardness and durability. researchgate.net They can also be used to calculate phonon dispersion curves, from which thermal properties like specific heat and thermal conductivity can be derived.
Optical Properties: By calculating the dielectric function and electronic band structure, models can predict the refractive index, absorption spectra, and transparency of the material across different wavelengths. This is particularly relevant for applications where BAM is used as a host for phosphors or as a transparent ceramic.
Performance Under Pressure: Computational models can simulate the effect of high pressure on the crystal structure, electronic bands, and phase stability of materials. mdpi.com Such predictive studies are crucial for applications in extreme environments.
Dopant Effects: Theoretical models can predict how different dopants (besides europium) or varying dopant concentrations will affect the electronic structure and luminescent properties of BAM, guiding experimental efforts to develop new phosphors with different emission colors or improved performance.
Q & A
Basic Research: What are the standard synthesis methods for barium magnesium aluminate (BMA), and how do they influence crystallinity and phase purity?
BMA is typically synthesized via solid-state reaction , sol-gel , or hydrothermal-assisted sol-gel methods. For example:
- Solid-state reaction : Stoichiometric mixtures of BaCO₃, MgO, and Al₂O₃ are calcined at 1,300–1,500°C in a reducing atmosphere (e.g., H₂/N₂) to achieve phase-pure BMA (BaMgAl₁₀O₁₇) .
- Sol-gel method : Precursors (e.g., nitrates) are dissolved in ethanol, followed by gelation and calcination. This method offers better homogeneity and lower synthesis temperatures (~1,020°C) .
- Spray pyrolysis : Produces spherical particles with controlled size (1–5 µm), ideal for luminescent applications .
Key factors : Calcination temperature, precursor purity, and atmosphere (reducing vs. inert) directly affect crystallinity and phase purity. XRD and SEM are critical for validation .
Advanced Research: How can synthesis parameters be optimized to tailor BMA for specific applications (e.g., phosphors vs. battery electrodes)?
- For phosphors : Europium doping (e.g., BaMgAl₁₀O₁₇:Eu²⁺) requires precise control of Eu²⁺/Eu³⁺ ratios. A reducing atmosphere (e.g., 5% H₂/95% N₂) stabilizes Eu²⁺, enhancing blue emission (peak ~450 nm) .
- For electrochemical applications : Hydrothermal synthesis with NaOH and PVA produces BMA nanoparticles with high surface area, improving ionic conductivity in solid-state batteries. Specific capacitance values vary with current density (e.g., 115.06 F/g at 1 A/g) .
Methodological note : Rietveld refinement (XRD) and BET analysis are essential to correlate synthesis conditions with functional properties .
Basic Research: What techniques are used to characterize the photoluminescence (PL) properties of Eu-doped BMA?
- PL spectroscopy : Measures emission spectra under UV excitation (e.g., 254 nm). BMA:Eu²⁺ exhibits a broad blue emission band due to 4f⁶5d¹ → 4f⁷ transitions .
- Thermal quenching analysis : PL intensity decreases at >150°C due to lattice distortion; TGA-DSC quantifies thermal stability .
- Lifetime measurements : Time-resolved PL assesses europium ion environments and non-radiative decay pathways .
Advanced Research: How do lattice defects or impurities impact the electrochemical performance of BMA in magnesium-ion batteries?
- Defects from non-stoichiometry : Excess Mg²⁺ in BMA creates oxygen vacancies, enhancing ionic conductivity but reducing cycle stability .
- Impurity effects : Residual carbon (from sol-gel precursors) can form conductive networks but may block ion transport. EDS and XPS are used to identify contaminants .
Data contradiction : Reported specific capacitance values vary (e.g., 24.88–115.06 F/g) due to differences in electrode slurry preparation and testing protocols. Cross-validation using standardized charge-discharge cycles is recommended .
Basic Research: What are the thermal stability limits of BMA, and how are they experimentally determined?
BMA retains structural integrity up to 1,300°C under inert conditions. Key methods:
- TGA : Measures weight loss during heating (e.g., moisture desorption below 200°C).
- High-temperature XRD : Detects phase transitions (e.g., decomposition to BaAl₂O₄ above 1,500°C) .
Note : Europium-doped BMA shows reduced thermal stability due to Eu²⁺ oxidation at high temperatures (>800°C in air) .
Advanced Research: What strategies mitigate thermal degradation in BMA-based phosphors for high-temperature applications?
- Surface coating : SiO₂ or Al₂O₃ coatings (via atomic layer deposition) reduce surface oxidation of Eu²⁺ .
- Co-doping : Mn²⁺ incorporation (BaMgAl₁₀O₁₇:Eu²⁺,Mn²⁺) stabilizes the lattice and shifts emission spectra, though this may introduce energy transfer inefficiencies .
Basic Research: How is the empirical formula of BMA validated post-synthesis?
- ICP-OES : Quantifies Ba, Mg, and Al concentrations.
- EDS mapping : Confirms elemental distribution homogeneity .
- Rietveld refinement : Matches experimental XRD patterns with theoretical models (e.g., ICDD PDF 00-026-0163) .
Advanced Research: What computational models predict BMA’s electronic structure and defect thermodynamics?
- DFT calculations : Simulate bandgap (~5.2 eV) and europium doping effects. For example, Eu²⁺ introduces mid-gap states that enhance luminescence .
- Phase-field modeling : Predicts thermal degradation pathways under oxidative conditions .
Data Contradiction Analysis: Why do reported PL intensities for BMA:Eu²⁺ vary across studies?
Discrepancies arise from:
- Synthesis atmosphere : H₂/N₂ mixtures yield higher Eu²⁺ concentrations than Ar .
- Particle size : Smaller particles (<2 µm) exhibit surface quenching, reducing PL efficiency .
Recommendation : Standardize synthesis protocols and use internal reference samples (e.g., commercial BAM:Eu²⁺) for cross-study comparisons .
Methodological Gap: How can in-situ characterization techniques advance BMA research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
